2E-hexadecen-15-ynal

Click Chemistry Chemical Proteomics Sphingolipid Signaling

Sphingolipid researchers face a critical gap: endogenous 2-trans-hexadecenal (2-HD) cannot be used for unbiased target identification due to the absence of a bioorthogonal handle, and generic alkyne probes lack the α,β-unsaturated electrophile required for covalent cysteine engagement. 2E-Hexadecen-15-ynal is the sole reagent that preserves native 2-HD reactivity while enabling CuAAC-based detection, enrichment, and LC-MS/MS target deconvolution. • Proteome-wide target ID: >500 cellular targets identified in HEK293A cells, including Bax, mTOR, CNOT1, and ATAD3A • Functional fidelity: recapitulates Bax-dependent apoptosis in HCT116 WT vs Bax/Bak DKO cells at 25-50 μM; saturated aldehyde control probe 1 is inactive • Covalent ligand discovery: enables competitive ABPP screening against LDE-sensitive cysteines at concentrations as low as 10 μM ≥98% purity, supplied as solution in ethanol; -20°C storage, wet ice shipping.

Molecular Formula C16H26O
Molecular Weight 234.4
CAS No. 1778692-99-1
Cat. No. B593728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2E-hexadecen-15-ynal
CAS1778692-99-1
Synonyms2E-hexadecen-15-ynal
Molecular FormulaC16H26O
Molecular Weight234.4
Structural Identifiers
SMILESC#CCCCCCCCCCCCC=CC=O
InChIInChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h1,14-16H,3-13H2/b15-14+
InChIKeySZJVPCWLLYHNGE-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2E-Hexadecen-15-ynal Click Chemistry Probe


2E-hexadecen-15-ynal (also designated (E)-2-Hexadecenal alkyne or (E)-hexadec-2-en-15-ynal) is a long-chain unsaturated fatty aldehyde derivative characterized by a trans (E) double bond at the 2-position and a terminal alkyne at the 15-position [1]. This compound is an alkyne-modified analog of (E)-2-hexadecenal, the endogenous sphingolipid degradation product generated by sphingosine-1-phosphate (S1P) lyase [2]. With a molecular formula of C16H26O and molecular weight of 234.38 g/mol, it serves as a click chemistry probe designed for bioorthogonal conjugation to azide-containing reporter tags (e.g., fluorophores, biotin) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted variants .

Why 2E-Hexadecen-15-ynal Is Irreplaceable


The parent compound, (E)-2-hexadecenal (CAS 22644-96-8), is a bioactive electrophile that induces cytoskeletal reorganization and apoptosis but lacks an intrinsic detection or enrichment handle, rendering downstream target identification dependent on indirect assays [1]. In contrast, 2E-hexadecen-15-ynal incorporates a terminal alkyne at the C15 position, enabling covalent, bioorthogonal attachment of azide-functionalized reporters (e.g., fluorophores, biotin) via click chemistry [2]. This structural modification confers a critical functional distinction: the alkyne handle permits direct visualization, pull-down, and proteomic identification of cellular protein targets and DNA adducts without altering the core electrophilic reactivity of the aldehyde group . Attempting to substitute the alkyne probe with the unmodified aldehyde or a differently functionalized analog (e.g., an azide-tagged variant) would necessitate distinct and often incompatible downstream detection strategies, fundamentally altering the experimental design and data interpretation [3].

2E-Hexadecen-15-ynal Differentiation Evidence


Chemoproteomic Target Identification vs. 2-HD

2E-hexadecen-15-ynal incorporates a terminal alkyne moiety that enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-tagged reporters, a capability completely absent in the unmodified parent compound (E)-2-hexadecenal [1]. This functionalization permits the direct biotinylation and subsequent streptavidin pull-down of protein adducts for LC-MS/MS identification, as demonstrated in analogous workflows using 2-chlorohexadec-15-yn-1-al (2-ClHDyA), where 33 distinct protein targets were identified in human brain endothelial cells [2]. Without the alkyne handle, protein target identification in the parent compound requires indirect methods such as immunoblotting for pathway activation markers or broad-scale transcriptomics, which lack the direct physical linkage between the electrophile and its protein targets [3].

Click Chemistry Chemical Proteomics Sphingolipid Signaling

Bax Protein Labeling vs. Saturated Aldehyde Control

The compound has been explicitly noted to "react readily with deoxyguanosine and DNA to form aldehyde-derived DNA adducts" [1]. While quantitative kinetic constants (e.g., second-order rate constants) for this specific alkyne analog are not reported, the parent compound (E)-2-hexadecenal has been shown to form covalent adducts with deoxyguanosine and DNA in vitro [2]. The presence of the terminal alkyne at C15 is not expected to substantially alter the electrophilic reactivity of the α,β-unsaturated aldehyde moiety, and the explicit vendor description of DNA adduct formation supports its utility as a surrogate for studying genotoxic potential with the added benefit of click-based detection .

DNA Adducts Electrophile Reactivity Genotoxicity

Site-Specific Modification of Bax Cys62

2E-hexadecen-15-ynal contains a terminal alkyne, the prototypical bioorthogonal handle for CuAAC-based click chemistry [1]. This contrasts with probes bearing alternative click handles such as azides, which require inverse electron-demand Diels-Alder (IEDDA) cycloaddition with strained alkynes (e.g., DBCO, BCN) for copper-free conditions [2]. While copper-free systems offer advantages for live-cell imaging, CuAAC with terminal alkynes remains the most widely adopted and cost-effective method for proteomic pull-downs due to the commercial availability of a vast array of azide-functionalized biotin and fluorophore reagents [3]. The specific selection of 2E-hexadecen-15-ynal commits the user to CuAAC or strain-promoted alkyne-azide cycloaddition (SPAAC) workflows, which may be preferred based on existing laboratory infrastructure and reagent inventories.

Chemical Proteomics Bioorthogonal Chemistry S1P Lyase

2E-Hexadecen-15-ynal Application Scenarios


Chemoproteomic Target Deconvolution in Sphingolipid Signaling

This is the core intended application. Researchers treat cells or cell lysates with 2E-hexadecen-15-ynal, allowing the electrophilic aldehyde to form covalent adducts with nucleophilic residues on target proteins. Subsequently, an azide-biotin tag is conjugated via CuAAC, enabling enrichment of modified proteins on streptavidin beads for LC-MS/MS identification [1]. This workflow directly addresses the key limitation of the unmodified parent compound, which lacks an enrichment handle [2].

Bax-Dependent Apoptosis in Cancer Models

After treatment with the probe, cells can be fixed and permeabilized, followed by CuAAC with an azide-fluorophore (e.g., TAMRA-azide). Confocal microscopy then reveals the subcellular distribution of aldehyde-protein and aldehyde-DNA adducts. This approach, validated for the structurally analogous 2-ClHDyA probe, demonstrated preferential mitochondrial, Golgi, ER, and endosomal accumulation of adducts [3].

Covalent Ligand Discovery and Cysteine Profiling

The compound reacts with deoxyguanosine and DNA to form aldehyde-derived adducts [4]. The alkyne handle allows for the enrichment of modified DNA fragments for sequencing or the visualization of DNA damage foci in cells using clickable fluorophores, providing a direct readout of genotoxic insult attributable to sphingolipid-derived electrophiles .

2-HD-Specific Signaling vs. Other Lipid Electrophiles

By using 2E-hexadecen-15-ynal as an exogenous standard or metabolic tracer analog, researchers can spike it into cellular systems to monitor its metabolic fate or use it to calibrate LC-MS/MS assays for the endogenous aldehyde. This supports studies quantifying S1P lyase activity and the flux of sphingolipid degradation products into phospholipid salvage pathways [5].

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